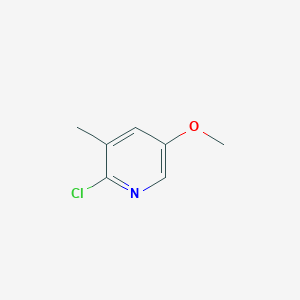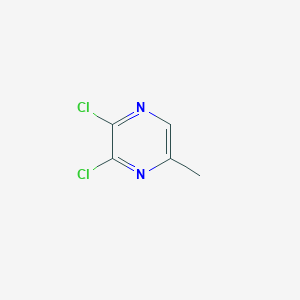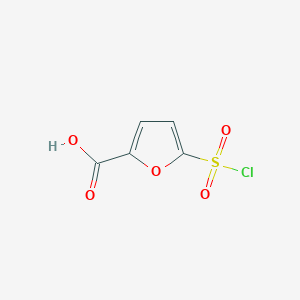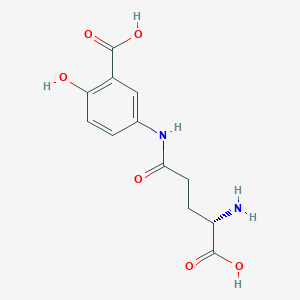
2,5-Dichloro-3-iodothiophene
説明
“2,5-Dichloro-3-iodothiophene” is an organic compound with the molecular formula C4HCl2IS . It is a pale yellow liquid .
Synthesis Analysis
The synthesis of 3-iodothiophenes can be achieved by the iodoheterocyclisation of 1-mercapto-3-alkyn-2-ols in ionic liquids . Another method involves the coordination catalytic iodination of 3-bromothiophene and KI using CuI/different 1, 2-diamine ligands as catalysts .Molecular Structure Analysis
The molecular structure of “2,5-Dichloro-3-iodothiophene” consists of a thiophene ring with two chlorine atoms and one iodine atom attached .Chemical Reactions Analysis
Thiophene-based conjugated polymers have been synthesized for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . The reactions leading to substitution on a thiophene ring include nucleophilic, electrophilic, and radical reactions .Physical And Chemical Properties Analysis
“2,5-Dichloro-3-iodothiophene” has a predicted boiling point of 253.4±35.0 °C and a predicted density of 2.233±0.06 g/cm3 .科学的研究の応用
Organic Semiconductors
2,5-Dichloro-3-iodothiophene plays a prominent role in the advancement of organic semiconductors . Organic semiconductors are a type of semiconductors whose performance can be tuned through chemical synthesis. They are used in a variety of applications including organic light-emitting diodes (OLEDs), organic photovoltaics, and organic field-effect transistors (OFETs) .
Corrosion Inhibitors
Thiophene derivatives, including 2,5-Dichloro-3-iodothiophene, are utilized in industrial chemistry as corrosion inhibitors . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials, especially metals, when added to a liquid or gas.
Biological Research
Thiophene-based analogs, such as 2,5-Dichloro-3-iodothiophene, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Research
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . Research is ongoing to develop new anticancer drugs based on thiophene derivatives.
Anti-inflammatory Research
Thiophene derivatives also show anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Research
Thiophene derivatives, including 2,5-Dichloro-3-iodothiophene, have shown antimicrobial properties . They are being studied for their potential use in treating various bacterial and fungal infections.
Antihypertensive Research
Thiophene derivatives have shown antihypertensive properties . They are being studied for their potential use in treating high blood pressure.
Anti-atherosclerotic Research
Thiophene derivatives have shown anti-atherosclerotic properties . They are being studied for their potential use in treating atherosclerosis, a disease in which plaque builds up inside your arteries.
Safety and Hazards
将来の方向性
Thiophene-based conjugated polymers have been the focus of recent research due to their exceptional optical and conductive properties. They have potential applications in electronic devices . The development of new synthetic reactions that meet the principles of green chemistry is also a future direction .
特性
IUPAC Name |
2,5-dichloro-3-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IS/c5-3-1-2(7)4(6)8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXGPXPLIDOIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515016 | |
| Record name | 2,5-Dichloro-3-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-iodothiophene | |
CAS RN |
43225-59-8 | |
| Record name | 2,5-Dichloro-3-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-3-iodothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)
![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)

![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)

![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)-thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1355016.png)


![Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1355023.png)



![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)